Cas no 27120-63-4 (3,6,9,12,15,18,21,24-Octaoxaheptacosane,1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,26,27,27,27-dotriacontafluoro-5,8,11,14,17,20,23-heptakis(trifluoromethyl)-)

3,6,9,12,15,18,21,24-Octaoxaheptacosane,1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,26,27,27,27-dotriacontafluoro-5,8,11,14,17,20,23-heptakis(trifluoromethyl)- structure
27120-63-4 structure
Product Name:3,6,9,12,15,18,21,24-Octaoxaheptacosane,1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,26,27,27,27-dotriacontafluoro-5,8,11,14,17,20,23-heptakis(trifluoromethyl)-
CAS-Nr.:27120-63-4
MF:C26HF53O8
MW:1448.19673514366
CID:256872
PubChem ID:56843365
Update Time:2025-04-19

3,6,9,12,15,18,21,24-Octaoxaheptacosane,1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,26,27,27,27-dotriacontafluoro-5,8,11,14,17,20,23-heptakis(trifluoromethyl)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3,6,9,12,15,18,21,24-Octaoxaheptacosane,1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,26,27,27,27-dotriacontafluoro-5,8,11,14,17,20,23-heptakis(trifluoromethyl)-
    • 3,6,9,12,15,18,21,24-Octaoxaheptacosane,1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,26,27,27,27
    • 1,1,1,2,4<wbr>
    • 3,6,9,12,<wbr>
    • LogP
    • 2H-Perfluorofluoro-5,8,11,14,17,20,23-heptamethyl-3,6,9,12,15,18,21,24-octaoxaheptacosane
    • 2H-Dotriacontafluoro-5,8,11,14,17,20,23-heptakis(trifluoromethyl)-3,6,9,12,15,18,21,24-octaoxaheptacosane
    • 27120-63-4
    • DTXSID70885381
    • 3,6,9,12,15,18,21,24-Octaoxaheptacosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,26,27,27,27-dotriacontafluoro-5,8,11,14,17,20,23-heptakis(trifluoromethyl)-
    • NS00111361
    • Inchi: 1S/C26HF53O8/c27-1(2(28,29)30)80-20(66,67)4(33,12(43,44)45)82-22(70,71)6(35,14(49,50)51)84-24(74,75)8(37,16(55,56)57)86-26(78,79)10(39,18(61,62)63)87-25(76,77)9(38,17(58,59)60)85-23(72,73)7(36,15(52,53)54)83-21(68,69)5(34,13(46,47)48)81-19(64,65)3(31,32)11(40,41)42/h1H
    • InChI-Schlüssel: SIEUTGCQJFIIPL-UHFFFAOYSA-N
    • Lächelt: FC(C(F)(F)F)(C(OC(C(F)(F)F)(C(OC(C(F)(F)F)(C(OC(C(F)(F)F)(C(OC(C(F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 1447.8825096g/mol
  • Monoisotopenmasse: 1447.8825096g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 61
  • Schwere Atomanzahl: 87
  • Anzahl drehbarer Bindungen: 24
  • Komplexität: 2350
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 8
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 18.7
  • Topologische Polaroberfläche: 73.8Ų

Experimentelle Eigenschaften

  • Dichte: 1.812
  • Siedepunkt: 520.3°C at 760 mmHg
  • Flammpunkt: 278.6°C
  • Brechungsindex: 1.288
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